BenchChemオンラインストアへようこそ!

1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid

Process chemistry Crystallinity Handling stability

1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid (CAS 1779990-74-7) is a Boc-protected δ‑lactam–carboxylic acid bifunctional building block belonging to the 6‑oxopiperidine-3‑carboxylic acid family. The compound incorporates three orthogonal functional groups — a Boc‑protected secondary amine, a ketone at the 6‑position, and a free carboxylic acid at the 3‑position — within a single piperidine ring, making it a versatile intermediate for medicinal chemistry and kinase‑targeted drug discovery.

Molecular Formula C11H17NO5
Molecular Weight 243.26 g/mol
CAS No. 1779990-74-7
Cat. No. B6591892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid
CAS1779990-74-7
Molecular FormulaC11H17NO5
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CCC1=O)C(=O)O
InChIInChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-6-7(9(14)15)4-5-8(12)13/h7H,4-6H2,1-3H3,(H,14,15)
InChIKeyXGHAAKHJLWVLJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic Acid (CAS 1779990-74-7): Class Identification and Procurement Context


1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid (CAS 1779990-74-7) is a Boc-protected δ‑lactam–carboxylic acid bifunctional building block belonging to the 6‑oxopiperidine-3‑carboxylic acid family [1]. The compound incorporates three orthogonal functional groups — a Boc‑protected secondary amine, a ketone at the 6‑position, and a free carboxylic acid at the 3‑position — within a single piperidine ring, making it a versatile intermediate for medicinal chemistry and kinase‑targeted drug discovery . Its racemic nature (no defined stereochemistry at C‑3) and crystalline physical form distinguish it from both the unprotected core scaffold and chiral (S)‑enantiomer variants available in the supply chain.

Why Generic Substitution Fails for 1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic Acid in Regioselective and Orthogonal Protection Strategies


The 6-oxopiperidine-3-carboxylic acid scaffold family includes N‑unsubstituted, N‑methyl, N‑ethyl, and stereo‑defined variants, each differing fundamentally in their protection orthogonality and physical handling properties . The Boc derivative provides acid‑labile N‑protection that is fully orthogonal to the free carboxylic acid, enabling stepwise functionalization without cross‑interference — a capability unavailable in the unprotected core (CAS 22540‑50‑7) or the permanently substituted N‑methyl (CAS 22540‑51‑8) and N‑ethyl (CAS 915919‑82‑3) analogs [1]. Furthermore, the crystalline non‑hygroscopic form (mp 120‑125 °C) contrasts sharply with the hygroscopic nature of the unprotected parent , which can compromise weighing accuracy and long‑term storage stability in multi‑step synthetic campaigns. Simply substituting any N‑substituted 6‑oxopiperidine‑3‑carboxylic acid overlooks these differences in reactivity, storage behavior, and downstream compatibility, each of which has direct consequences for synthetic yield and reproducibility.

Quantitative Differentiation Evidence: 1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic Acid vs. Closest Analogs


Melting Point Range: Crystalline Processability vs. Unprotected Core and Regioisomeric Boc-Analog

The target compound exhibits a melting point of 120–125 °C (white crystalline powder) . The unprotected 6‑oxopiperidine‑3‑carboxylic acid (CAS 22540‑50‑7) melts at 181–184 °C but is documented as hygroscopic, complicating accurate mass measurement under ambient conditions . The regioisomeric 1‑Boc‑4‑oxopiperidine‑2‑carboxylic acid (CAS 1212176‑33‑4) shows a comparable melting range of 119–124 °C , but the positional shift of the oxo and carboxyl groups restricts its application to different synthetic disconnection strategies.

Process chemistry Crystallinity Handling stability Solid-state characterization

Aqueous Solubility and Lipophilicity: Computed Log S and Consensus Log P Values

Computational predictions from the Bidepharm platform (SwissADME‑derived) for the target compound yield an ESOL aqueous solubility of 9.84 mg/mL (Log S = −1.39, class: Very Soluble) and a Consensus Log Po/w of 0.67 . PubChem reports an XLogP3‑AA of 0.5 [1]. For the unprotected core (CAS 22540‑50‑7), vendor data indicate only slight solubility in DMSO, methanol, and water, consistent with its higher melting point and stronger intermolecular hydrogen bonding . The N‑methyl analog (CAS 22540‑51‑8) is described as having good water solubility and a lower melting point (185‑188 °C), reflecting the absence of the bulky Boc group and altered crystal packing .

ADME prediction Solubility Lipophilicity Drug-likeness

Protection Group Orthogonality and Synthetic Versatility: Boc vs. N‑Alkyl Derivatives

The Boc group on the target compound provides acid‑labile N‑protection that can be selectively removed (e.g., TFA/CH₂Cl₂ or HCl/dioxane) while leaving the carboxylic acid and ketone functionalities intact . In contrast, the N‑methyl (CAS 22540‑51‑8) and N‑ethyl (CAS 915919‑82‑3) analogs carry permanent alkyl substituents that cannot be deprotected, limiting downstream functionalization to reactions at the carboxylic acid only . The unprotected core requires an additional protection step before selective transformations, introducing an extra synthetic operation . The target compound is explicitly cited as a valuable intermediate for kinase inhibitor synthesis, where the Boc‑protected piperidine ring participates in essential hydrogen‑bonding interactions, and the free carboxylic acid enables amidation or esterification for bioconjugation .

Protecting group strategy Orthogonal synthesis Peptide coupling Kinase inhibitor intermediate

Purity Standard and QC Certification: Availability with Multi‑Technique Batch Analysis

The target compound is commercially available at 97% standard purity from Bidepharm and 98% from Leyan , with Bidepharm providing batch‑specific QC reports including NMR, HPLC, and GC analyses . The AKSci listing confirms a minimum purity specification of 97% for CAS 1779990‑74‑7 . The (S)‑enantiomer (CAS 1629681‑71‑5) is also available at 98% purity , but batch‑level QC documentation may differ. The unprotected core (22540‑50‑7) is typically supplied at 95–98% purity from various vendors, but without the same breadth of multi‑technique QC reporting .

Quality control Batch reproducibility NMR HPLC GC

Computational Drug‑Likeness Parameters: Comparison with Boc‑Nipecotic Acid (Lacking the Ketone)

The target compound's computed TPSA of 83.9 Ų and 5 hydrogen‑bond acceptors (HBA) [1] arise from the combined contributions of the Boc carbamate, ketone, and carboxylic acid groups. Boc‑nipecotic acid (CAS 84358‑12‑3), which lacks the 6‑oxo group, has a lower TPSA (~66.8 Ų) and only 4 HBA , altering its hydrogen‑bonding capacity and potential target engagement profile. The target compound’s XLogP3‑AA of 0.5 [1] places it in a favorable lipophilicity window for oral bioavailability according to Lipinski's rule, with no violations .

Drug-likeness Lipinski rule TPSA Hydrogen bonding potential

Regioisomeric Specificity: 6‑Oxo‑3‑carboxylic Acid vs. 4‑Oxo‑2‑carboxylic Acid in Kinase‑Targeted Synthesis

The target compound positions the oxo group distal from the carboxylate (1,3‑relationship across the piperidine ring), while the regioisomer 1‑Boc‑4‑oxopiperidine‑2‑carboxylic acid (CAS 1212176‑33‑4) places oxo and carboxylate in a 1,2‑relationship [1] . Published medicinal chemistry literature cites 1‑Boc‑4‑oxopiperidine‑2‑carboxylic acid as a reagent for CDK9 kinase inhibitors and EP4 modulators , whereas the target compound (6‑oxo‑3‑COOH) is described as an intermediate for kinase inhibitors where the piperidine ring engages in hydrogen bonding with kinase residues . The distinct regioisomeric placement dictates the spatial orientation of the two polar pharmacophoric groups, directly influencing which kinase hinge‑binding motifs can be addressed.

Regiochemistry Scaffold hopping Kinase hinge binder Structure–activity relationship

Optimal Procurement Scenarios for 1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic Acid in Drug Discovery and Chemical Biology


Kinase Inhibitor Scaffold Construction Requiring Orthogonal N‑Deprotection and C‑3 Carboxylate Functionalization

Medicinal chemistry programs targeting ATP‑competitive kinase inhibitors benefit from the target compound as a central building block. The Boc‑protected nitrogen can be selectively deprotected under mild acidic conditions (TFA/CH₂Cl₂) to expose the secondary amine for subsequent diversification, while the C‑3 carboxylic acid remains available for amide coupling with hinge‑binding fragments . The 6‑oxo group provides an additional hydrogen‑bond donor/acceptor site for interactions with catalytic lysine or aspartate residues in the kinase active site . This three‑point functionalization strategy is not feasible with N‑methyl or N‑ethyl analogs, which lack the deprotection option, nor with the unprotected core, which would require an extra N‑protection step .

Bioconjugate Synthesis via Carboxylic Acid–Amine Coupling for Targeted Drug Delivery

The free carboxylic acid at C‑3 enables direct amidation with amino‑functionalized targeting moieties (antibodies, peptides, or small‑molecule ligands) using standard EDC/HOBt or HATU coupling protocols . The Boc group remains intact during amide bond formation, protecting the piperidine nitrogen from undesired side reactions . This one‑step conjugation contrasts with N‑alkyl analogs, where amidation is the only accessible transformation, and with the unprotected core, which presents competing nucleophilic sites at both the NH and COOH groups .

High‑Throughput Chemistry Library Synthesis Demanding Robust Solid‑Phase Handling and Batch Reproducibility

The crystalline non‑hygroscopic nature (mp 120–125 °C) and availability with multi‑technique batch QC (NMR, HPLC, GC) at 97–98% purity make the target compound suitable for automated solid‑dispensing platforms used in parallel synthesis. The absence of hygroscopicity eliminates weighing errors due to water uptake, a known limitation of the unprotected 6‑oxopiperidine‑3‑carboxylic acid . The consistent purity specification supports reproducible reaction outcomes across library plates, reducing false‑negative rates in biological screening cascades.

Asymmetric Synthesis Route Development Using the Racemate as a Benchmarking Standard

For laboratories developing chiral synthetic routes to enantiopure (S)‑1‑(tert‑butoxycarbonyl)‑6‑oxopiperidine‑3‑carboxylic acid (CAS 1629681‑71‑5) , the racemic target compound (CAS 1779990‑74‑7) serves as an essential achiral reference standard for chiral HPLC method development, ee determination, and racemization studies . The shared Boc‑protected scaffold and molecular weight (both 243.26 g/mol) ensure identical MS ionization behavior, while the lack of optical rotation provides a definitive baseline for enantiomeric excess quantification .

Quote Request

Request a Quote for 1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.